molecular formula C15H22N2O4 B13654033 tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B13654033
M. Wt: 294.35 g/mol
InChI Key: GUTOOFAUODQZRP-GFCCVEGCSA-N
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Description

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate (CAS: 185564-14-1, molecular formula: C₁₅H₂₂N₂O₄) is a chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

  • A tert-butyl ester group at the carboxyl terminus, enhancing steric protection and stability under basic conditions .
  • A benzyloxycarbonyl (Cbz) group at the α-amino position, acting as a temporary protecting group removable via hydrogenolysis .
  • A free β-amino group, enabling further functionalization (e.g., coupling with carboxylic acids or incorporation into larger peptides) .

Key physicochemical properties include a molecular weight of 294.35 g/mol and storage recommendations at 2–8°C in a dry, dark environment . Safety data indicate hazards (H302, H312, H332) associated with oral, dermal, or inhalation exposure .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m1/s1

InChI Key

GUTOOFAUODQZRP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method

Step 1: Esterification of (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

  • The starting material is the free acid form of the amino acid derivative.
  • Esterification is carried out using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
  • Reaction temperature is maintained between 40–55°C to optimize yield.
  • The mineral acid catalyzes the formation of the tert-butyl ester, protecting the carboxyl group.

Step 2: Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

  • The amino group is protected by benzyl chloroformate (Cbz-Cl) under basic conditions.
  • Typical bases include sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3).
  • The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
  • Temperature is controlled between 0–35°C to prevent racemization and side reactions.

Step 3: Selective Benzylation (if starting from hydroxy derivatives)

  • If starting from hydroxy amino acid esters, selective benzylation at the hydroxy position is performed using sodium hydride (NaH) and benzyl bromide in solvents like dimethylformamide (DMF) or alcohols (C1-C4).
  • This step ensures the formation of the benzyloxycarbonyl-protected amino group.

Step 4: Purification and Isolation

  • The crude product is purified by solvent extraction using non-polar solvents such as dichloromethane.
  • Solvent recovery is done under vacuum at temperatures below the solvent's boiling point (about 10°C less).
  • Final product isolation is achieved by crystallization or precipitation.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Esterification tert-Butyl alcohol, H2SO4 (catalyst) 40–55 tert-Butyl alcohol Mineral acid catalysis
Amino group protection (Cbz) Benzyl chloroformate, Na2CO3/NaHCO3 (base) 0–35 DCM, THF Controls racemization
Selective benzylation NaH, Benzyl bromide 0–35 DMF, C1-C4 alcohols For hydroxy derivatives
Purification Solvent extraction, vacuum solvent recovery Room temperature Dichloromethane, other organics Ensures high purity

Analytical Monitoring

  • High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and confirm purity.
  • Chiral HPLC or optical rotation measurements verify stereochemical integrity.
  • Melting point determination and NMR spectroscopy confirm structural identity.

Chemical Reactions Analysis

Peptide Bond Formation

The primary amino group participates in nucleophilic coupling reactions to form peptide bonds. This involves activation of carboxylic acids (e.g., via carbodiimides like DCC or EDC) followed by nucleophilic attack:

R-NH2+R’COOHDCC/HOBtR-NH-C(O)-R’+Byproducts\text{R-NH}_2 + \text{R'COOH} \xrightarrow{\text{DCC/HOBt}} \text{R-NH-C(O)-R'} + \text{Byproducts}

Key Features :

  • The Cbz group protects the α-amino group during coupling.

  • The tert-butyl ester stabilizes the β-carboxylic acid against premature hydrolysis .

Reaction Parameters :

ParameterConditions
SolventDMF, THF, or dichloromethane
Temperature0–25°C
ActivatorDCC, EDC, or HATU
Yield75–90% (depending on R')

Benzylation and Protective Group Manipulation

The Cbz group is selectively removable via hydrogenolysis, enabling further functionalization:

Cbz-NH-R+H2Pd/CNH2-R+Benzyl alcohol\text{Cbz-NH-R} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{NH}_2\text{-R} + \text{Benzyl alcohol}

Key Features :

  • Hydrogenolysis occurs under mild conditions (1–3 atm H₂, RT) .

  • The tert-butyl ester remains intact during this step.

Comparative Reactivity :

Protective GroupRemoval MethodCompatibility with tert-Butyl Ester
CbzH₂/Pd-CStable
BocTFA/DCMHydrolyzed
FmocPiperidine/DMFStable

De-Esterification and Hydrolysis

The tert-butyl ester is cleaved under acidic conditions to yield the free carboxylic acid:

R-COO-tBuTFA or HClR-COOH+isobutylene\text{R-COO-tBu} \xrightarrow{\text{TFA or HCl}} \text{R-COOH} + \text{isobutylene}

Reaction Conditions :

  • Acid : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Time : 1–4 hours at 25°C.

  • Yield : >90% with minimal side reactions.

Kinetic Data :

AcidTemperature (°C)Half-Life (min)Purity Post-Reaction
TFA251598%
HCl/dioxane303095%

Nucleophilic Substitutions

The β-amino group engages in alkylation or acylation reactions:

R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}

Examples :

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to form amides .

Substrate Scope :

ElectrophileSolventBaseYield (%)
Methyl iodideDMFK₂CO₃82
Benzoyl chlorideCH₂Cl₂Et₃N88
Ethyl bromoacetateTHFNaH75

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>60°C) leads to racemization at the chiral center.

  • Solvent Sensitivity : Reacts with polar aprotic solvents (e.g., DMSO) at elevated temperatures, forming byproducts .

Scientific Research Applications

tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds and drug candidates.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

Compound Name Ester Group Key Features Reference
Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(thiophen-2-yl)propanoate (MPI15b) Methyl - Lower steric protection vs. tert-butyl.
- Thiophene side chain enhances π-stacking in antiviral applications.
- Yield: 72% .
tert-Butyl (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate (CAS: 77215-55-5) tert-Butyl - (S)-enantiomer; stereochemistry impacts biological activity (e.g., antiviral potency) .
- Similar stability to the (R)-isomer but distinct pharmacokinetics.

Variations in Protecting Groups

Compound Name Protecting Group Key Features Reference
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Boc (tert-butoxycarbonyl) - Boc group removed under acidic conditions (e.g., TFA) vs. Cbz (hydrogenolysis).
- Phenyl side chain increases hydrophobicity .
benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate Boc and benzyl ester - Carbamoyl group replaces β-amino, limiting reactivity.
- Dual protection (Boc and benzyl) requires sequential deprotection .

Functional Group Modifications

Compound Name Functional Group Key Features Reference
(S)-tert-butyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)propanoate Amide bond - Dipeptide analog with tert-butyl and Cbz.
- Yield: 65–80% in coupling reactions .
- NMR δ 7.35–7.31 (aromatic protons), 1.39 (tert-butyl) .
(R)-tert-butyl 2-(benzyloxycarbonylamino)-3-(2-(tert-butoxycarbonyl(methyl)amino)ethylthio)propanoate Thioether - Thioether linkage enhances metabolic stability. - Novel synthesis route (28% yield) . - MS: m/z 491.2191 ([M + Na]⁺) .

Biological Activity

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate, also known by its CAS number 185564-14-1, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article provides an overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol. It features a tert-butyl group, an amino group, and a benzyloxycarbonyl moiety, which contribute to its stability and solubility properties.

PropertyValue
CAS Number185564-14-1
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.35 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water)1.44

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes, particularly histone deacetylases (HDACs), which play critical roles in gene regulation and cancer biology. Research indicates that derivatives of this compound demonstrate varying degrees of inhibition against HDAC isoforms:

  • HDAC1–3 : IC50 values ranging from 14 to 67 nM were reported, indicating potent inhibitory activity.
  • Class IIa HDACs : The compound showed poor inhibition, suggesting selectivity towards certain isoforms .

The mechanism by which this compound exerts its biological effects involves the modulation of acetylation states of histones, thereby influencing transcriptional activity. The presence of the benzyloxycarbonyl group is believed to enhance binding affinity to the active site of HDACs .

Case Studies

  • Synthesis and Evaluation :
    A study focused on synthesizing various analogs of this compound and evaluating their biological activities. The results demonstrated that modifications to the amino acid backbone could significantly alter inhibitory potency against HDACs, highlighting the importance of structural variations in drug design .
  • Therapeutic Potential :
    Another case study explored the compound's potential as an anti-cancer agent. In vitro assays showed that the compound could induce apoptosis in cancer cell lines through HDAC inhibition, suggesting a pathway for therapeutic application in oncology .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate, and how are key intermediates purified?

The compound is synthesized via coupling reactions using protected amino acid derivatives. For example, benzyl ((benzyloxy)carbonyl)-D-serinate can serve as a starting material, reacting with electrophilic partners under Mitsunobu or similar conditions to introduce stereochemistry . Purification typically involves flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 7:3 to 4:6) to isolate the product as a colorless oil . Critical intermediates like tert-butyl esters are often protected with Boc (tert-butoxycarbonyl) groups, and coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are employed to activate carboxylic acids for amide bond formation .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Characterization relies on multinuclear NMR (¹H, ¹³C), HRMS (high-resolution mass spectrometry), and IR spectroscopy. For instance, ¹H NMR in CD₃OD reveals distinct signals for tert-butyl groups (δ 1.39–1.52 ppm), benzyloxy protons (δ 5.03–5.04 ppm), and aromatic regions (δ 6.99–7.31 ppm) . HRMS confirms the molecular ion ([M+H]⁺) with <2 ppm error, while IR identifies carbonyl stretches (1697–1721 cm⁻¹) from Cbz (benzyloxycarbonyl) and Boc groups . Enantiomeric excess (ee) is determined via chiral SFC (supercritical fluid chromatography) using columns like CHIRALPAK IC-3 .

Q. What are the recommended storage conditions to maintain the compound’s stability?

The compound is moisture-sensitive and should be stored under inert atmospheres (argon/nitrogen) at 2–8°C, protected from light . Related tert-butyl esters degrade via hydrolysis of the Boc group, so rigorous exclusion of moisture during synthesis and storage is critical .

Advanced Research Questions

Q. How can stereoselective synthesis of the (R)-configured amino acid be optimized to improve enantiomeric purity?

Asymmetric reactions, such as the Mannich reaction with chiral catalysts or enantiopure starting materials, enhance stereocontrol. For example, using D-serinate derivatives ensures retention of the (R)-configuration . Post-synthetic analysis via SFC with chiral stationary phases validates ee ≥95%, while kinetic resolution during crystallization (e.g., trituration with iso-hexane) further purifies diastereomers .

Q. What analytical strategies resolve contradictions in reported synthetic yields (e.g., 14% vs. 43%) for similar intermediates?

Yield disparities arise from reaction conditions (temperature, solvent polarity) and purification efficiency. Lower yields (14%) may stem from side reactions during Boc deprotection or incomplete coupling, while optimized procedures (e.g., in-situ bromination or high-dilution techniques) improve efficiency . LC-MS monitoring of reaction progress helps identify bottlenecks, and alternative coupling reagents (e.g., HATU instead of DCC) may enhance amidation kinetics .

Q. How is this compound utilized in the synthesis of radiolabeled peptides or bioactive conjugates?

The tert-butyl and Cbz protecting groups enable orthogonal deprotection, making the compound a versatile building block for peptide elongation. For example, it serves as a precursor in carbon-11 labeling for PET tracers, where the Boc group is selectively removed under acidic conditions to expose the amine for radiomethylation . In pharmacokinetic studies, the propanoate ester is hydrolyzed in vivo to release active metabolites .

Q. What safety precautions are critical when handling intermediates derived from this compound?

Hazardous byproducts (e.g., isocyanates from DCC decomposition) require fume hood use and PPE (gloves, lab coats). Firefighting measures for solvent-related risks include dry sand or alcohol-resistant foam, while accidental releases necessitate ventilation and neutralization of acidic/basic residues .

Methodological Tables

Table 1. Key Spectral Data for tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

TechniqueObservations
¹H NMR (CD₃OD)δ 1.39–1.52 (tert-butyl), 5.03–5.04 (Cbz CH₂), 6.99–7.31 (aromatic protons)
¹³C NMRδ 155.4 (Cbz carbonyl), 174.8 (ester carbonyl), 80.0–80.1 (tert-butyl C)
HRMS (ESI)m/z 483.2139 ([M+H]⁺, Δ = +1.3 ppm)

Table 2. Comparison of Synthetic Yields and Conditions

Starting MaterialReagents/ConditionsYieldPurification Method
Benzyl D-serinate derivativeMethyl 2-acetamidoacrylate, RT, 16 h14%Flash chromatography
Benzyl ((benzyloxy)carbonyl)-D-serinateElectrophilic coupling, optimized SFC43%Chiral chromatography

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